Isoindolin-5-ylmethanamine

Description

Historical Trajectories and Foundational Chemical Research on Isoindoline (B1297411) Systems

The study of isoindoline chemistry is intrinsically linked to its aromatic counterpart, isoindole, which has been known for over a century. nih.gov Isoindoline is the fully reduced form of isoindole, characterized by a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. nih.govbeilstein-journals.org

A pivotal moment in the history of isoindoline-related compounds was the emergence of Thalidomide in the 1950s. mdpi.comnih.gov While notorious for its tragic history, Thalidomide, which contains an isoindoline-1,3-dione (or phthalimide) core, brought significant attention to this class of compounds. mdpi.combeilstein-journals.orgwikipedia.org Subsequent research led to the development of second-generation immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide, which are structurally related to Thalidomide and are used in cancer therapy. mdpi.com

The first isolation of a naturally occurring isoindole derivative from a marine sponge in 1982 further spurred interest in this chemical family. nih.gov Foundational synthetic research has established various methods for constructing the isoindoline skeleton. These strategies often involve intramolecular reactions, such as Diels-Alder cycloadditions or transition-metal-catalyzed C-H functionalization, to create the bicyclic system. nih.govbeilstein-journals.orgresearchgate.net The development of efficient, one-pot synthesis methods continues to be an area of active investigation, aiming to produce diverse isoindoline derivatives for various applications. rsc.org

Structural Characteristics and Chemical Nomenclature of Isoindolin-5-ylmethanamine within the Isoindoline Class

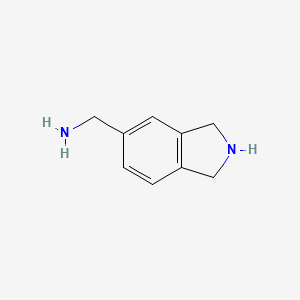

The parent compound, isoindoline, is a bicyclic heterocycle with the molecular formula C₈H₉N. wikipedia.org Its structure consists of a benzene ring fused to a pyrrolidine (B122466) ring, with the nitrogen atom located at the 2-position of the five-membered ring. wikipedia.org The systematic IUPAC name for isoindoline is 2,3-dihydro-1H-isoindole. nih.govwikipedia.org

This compound is a derivative of this core structure. It is distinguished by a methanamine group (-CH₂NH₂) attached to the 5-position of the isoindoline's benzene ring. This substitution pattern is crucial for its role as a chemical intermediate, providing a reactive amino group for further functionalization.

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 910292-33-0 | chemshuttle.combldpharm.com |

| Molecular Formula | C₉H₁₂N₂ | chemshuttle.combldpharm.com |

| Molecular Weight | 148.21 g/mol | bldpharm.com |

| SMILES | NCC1=CC2=C(CNC2)C=C1 | chemshuttle.combldpharm.com |

| IUPAC Name | (2,3-Dihydro-1H-isoindol-5-yl)methanamine | N/A |

Interactive Data Table: Users can sort and filter the data presented above.

Thematic Research Landscape and Future Directions in Isoindolinylmethanamine Chemistry

The research landscape for isoindoline-containing compounds is broad and dynamic, with significant efforts focused on medicinal chemistry and drug discovery. researchgate.netthieme-connect.com Derivatives of the isoindoline scaffold have been investigated for a multitude of pharmacological activities, including as anti-inflammatory agents, kinase inhibitors, and serotonin-norepinephrine reuptake inhibitors. mdpi.comresearchgate.netnih.govnih.gov

The primary role of this compound in this landscape is that of a versatile chemical intermediate. The presence of the aminomethyl group allows for its incorporation into larger, more complex molecular architectures. For example, it can be used in the synthesis of potent and selective agonists for nuclear receptors or as a component in novel histone deacetylase (HDAC) inhibitors. nih.govmedchemexpress.com The development of new synthetic methodologies that utilize such building blocks is critical for expanding the chemical space of potential drug candidates. acs.org

Future research directions are likely to continue focusing on the design and synthesis of novel isoindoline derivatives with highly specific biological targets. This includes the development of new anticancer agents, therapeutics for neurodegenerative diseases, and specialized materials. nih.govespublisher.com The creation of enantiomerically pure isoindolines is also a key area of interest, as stereochemistry often plays a critical role in biological activity. wikipedia.org Furthermore, isoindoline derivatives are being explored for applications beyond medicine, such as in the development of fluorescent dyes and ligands for catalysis. nih.govnih.gov The continued exploration of compounds like this compound as foundational building blocks will be instrumental in advancing these diverse research frontiers.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMBHSUNHWDOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isoindolin 5 Ylmethanamine and Its Analogous Scaffolds

Evolution of Synthetic Routes to the Isoindoline (B1297411) Framework

The development of synthetic routes to the isoindoline core has progressed from traditional, often harsh, multistep processes to more efficient and atom-economical catalytic methods.

Multistep Strategies for Isoindoline Core Assembly

Historically, the synthesis of the isoindoline core involved multiple, distinct chemical transformations. A common approach begins with phthalic anhydride (B1165640) derivatives. For instance, the synthesis of the ganglionic blocking agent chlorisondamine (B1215871) involves a three-step sequence starting from tetrachlorophthalic anhydride. mdpi.com This process includes the condensation with N,N-dimethylethylenediamine to form an N-alkylated phthalimide, followed by a stepwise reduction using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the isoindoline intermediate. mdpi.com

Cyclization Reactions in Isoindolinone and Isoindoline Synthesis

Modern synthetic chemistry has focused on developing more direct cyclization methods, often employing transition metal catalysis to improve efficiency and functional group tolerance. researchgate.net

Metal-Catalyzed Cyclizations: Ruthenium, rhodium, and palladium catalysts have been extensively used for constructing the isoindolinone ring via C-H bond activation. rsc.orgacs.org For example, N-substituted benzamides can react with alkenes or allylic alcohols in the presence of a ruthenium catalyst [{RuCl₂(p-cymene)}₂], an additive like AgSbF₆, and an oxidant such as Cu(OAc)₂·H₂O to afford 3-substituted isoindolinones in good to excellent yields. rsc.org This method avoids the pre-functionalization of the aromatic ring, representing a more atom-economical approach. A proposed mechanism involves the formation of a five-membered ruthenacycle intermediate. rsc.org

Similarly, rhodium complexes bearing tunable cyclopentadienyl (B1206354) ligands have been shown to catalyze the enantioselective [4+1] annulation of benzamides and alkenes, providing a variety of isoindolinones with high yields and excellent enantioselectivity. acs.org Palladium-catalyzed reactions have also been developed, such as a one-pot procedure involving ortho-C-H alkenylation followed by intramolecular aminative cyclization of benzylamine (B48309) derivatives. researchgate.net

Intramolecular Nucleophilic Cyclization: The cyclization of a hydroxy acid to a lactone (a cyclic ester) is a fundamental organic reaction that can be applied to the synthesis of isoindoline-related structures. youtube.com The process involves the intramolecular nucleophilic attack of a hydroxyl group on a carboxylic acid group within the same molecule, leading to ring closure and the elimination of water. youtube.com This type of intramolecular cyclization is a key step in many synthetic pathways. youtube.comnih.gov

Table 1: Comparison of Cyclization Methodologies for Isoindolinone Synthesis

| Methodology | Catalyst/Reagent | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium-Catalyzed Cyclization | [{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂O | N-Substituted Benzamides, Allylic Alcohols | Good to excellent yields, diverse substituents possible. | rsc.org |

| Rhodium-Catalyzed Annulation | CpmRh4 Complex | Benzamides, Alkenes | Excellent regio- and enantioselectivity (up to 94% yield, 97:3 er). | acs.org |

| Palladium-Catalyzed Cyclization | Pd(II)-salt, Ag(I)-salt, Cu(II)-salt | Benzylamine Derivatives, Acrylates | Direct, one-step procedure with tolerance for various functional groups. | researchgate.net |

Convergent Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, diversity, and atom economy. nih.gov

Ugi-Azide Reaction Pathways in Isoindolinone Derivative Synthesis

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. nih.govrsc.org A powerful variation is the Ugi-azide reaction, where the carboxylic acid is replaced with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃). nih.gov This reaction directly yields 1,5-disubstituted 1H-tetrazole derivatives. nih.gov

This strategy has been ingeniously coupled with subsequent cyclization reactions. For example, a one-pot process can combine the Ugi-azide reaction with an intramolecular Heck reaction. nih.gov In this sequence, an ortho-halobenzaldehyde, an amine, an isocyanide, and an azide react to form a tetrazole intermediate, which then undergoes a palladium-catalyzed Heck cyclization to construct a fused tetrahydroisoquinoline system. nih.gov This approach maximizes pot, atom, and step economy (PASE) for the synthesis of complex heterocyclic systems. nih.gov The Ugi reaction's versatility allows for the incorporation of a wide variety of functional groups, making it a powerful tool for creating libraries of complex molecules. rsc.orgacs.org

Diels-Alder Cycloadditions for Isoindoline-Related Structures

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, typically a cyclohexene (B86901) derivative. youtube.comyoutube.com This powerful reaction has been applied to the synthesis of the tetrahydrocarbazole core found in many indole (B1671886) alkaloids and can be adapted for isoindoline-related structures. nih.govnih.gov The reaction involves a conjugated diene reacting with a dienophile. youtube.com

Intramolecular Diels-Alder reactions are particularly useful for constructing complex polycyclic systems. nih.gov For example, in the synthesis of a cytochalasin analog, an intramolecular Diels-Alder cycloaddition of a silyl (B83357) enol ether was used to construct the isoindolinone moiety in good yield. nih.gov The reaction's stereoselectivity can be controlled through the use of chiral catalysts, such as imidazolidinones, which activate α,β-unsaturated aldehydes toward cycloaddition. nih.gov While indoles themselves can act as dienophiles, these reactions often require high temperatures or specific activation. nih.gov The development of photocatalytic methods using heterogeneous catalysts like platinum-modified titanium dioxide allows these cycloadditions to proceed under mild, visible-light irradiation. nih.gov

Cascade and Tandem Processes in Isoindolinone Formation

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without changing conditions or adding new reagents. wikipedia.orgslideshare.net These sequences are highly efficient for building molecular complexity from simple starting materials. wikipedia.org

Several cascade processes have been developed for the synthesis of isoindolinones. One such method involves the base-promoted reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles like ((chloromethyl)sulfonyl)benzenes. acs.orgacs.org This process, which can be mediated by an inexpensive and benign base like K₂CO₃, can combine up to six elemental steps in one pot to form isoindolinones with a tetrasubstituted C-3 position. acs.org The mechanism proceeds through a series of steps including carbonyl addition, cyclization onto the nitrile group, and a Dimroth-type rearrangement to form the stable isoindolinone ring. acs.org

Another example is the Pictet-Spengler-type cyclization of in situ-generated electrophilic isoindoliums, which are formed from nucleophilic isoindoles via protonation. nih.gov This "isoindole umpolung" strategy allows for a one-pot synthesis of polycyclic isoindolines in good yields. nih.gov

Table 2: Advanced Reaction Cascades for Isoindoline/Isoindolinone Synthesis

| Reaction Type | Key Transformation | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Ugi-Azide / Heck Cascade | MCR followed by intramolecular cyclization | 2-Bromobenzaldehyde, Amine, Isocyanide, TMSN₃ | One-pot synthesis of complex tetrazolo-tetrahydroisoquinolines. | nih.gov |

| Intramolecular Diels-Alder | [4+2] Cycloaddition | Substituted dienes and dienophiles | Forms polycyclic isoindolinone cores with stereocontrol. | nih.gov |

| Base-Promoted Cascade | Addition-Cyclization-Rearrangement | ortho-Carbonyl-substituted benzonitriles | Metal-free, high efficiency, combines multiple steps in one pot. | acs.orgacs.org |

| Isoindole Umpolung Cascade | Protonation followed by Pictet-Spengler cyclization | In situ generated isoindoles | One-pot synthesis of polycyclic isoindolines. | nih.gov |

Metal-Catalyzed and Organocatalytic Methodologies

Modern synthetic chemistry has increasingly turned to metal-catalyzed and organocatalytic reactions to build complex molecular architectures with high efficiency and selectivity. These methods offer significant advantages over classical approaches, including milder reaction conditions, improved yields, and the potential for stereocontrol.

Copper catalysis has emerged as a powerful tool for the oxidation of N-substituted isoindolinones to their corresponding phthalimides. arkat-usa.org A notable system employs catalytic amounts of copper(II) acetate (B1210297) monohydrate in conjunction with tert-butylhydroperoxide (TBHP) as the oxidant. arkat-usa.org This reaction proceeds selectively at the benzylic methylene (B1212753) group (C3) of the isoindolinone core, even in the presence of other potentially oxidizable sites like isolated methylene and benzylic methyl groups. arkat-usa.org The transformation is typically carried out in acetonitrile (B52724) at room temperature over 24-48 hours, affording the desired phthalimides in yields ranging from 50-98%. arkat-usa.org

The proposed mechanism involves a cascade of reactions initiated by the hydroperoxide, which converts copper(II) to copper(I). This is followed by the formation of an isoindolinoyl radical, leading to oxidation at the benzylic carbon alpha to the nitrogen atom. arkat-usa.org This methodology highlights the selectivity of copper-mediated oxidations for π-activated methylene groups. arkat-usa.org Further research has explored the use of copper(II) complexes, such as those with 8-hydroxyquinoline (B1678124) (oxine), as alternative catalysts for these oxidative transformations. arkat-usa.org

| Catalyst System | Oxidant | Solvent | Temperature | Reaction Time | Yield Range | Ref |

| Copper(II) acetate monohydrate | TBHP | Acetonitrile | Room Temp. | 24-48 h | 50-98% | arkat-usa.org |

| Copper(II)-oxine complex | TBHP | Acetonitrile | Room Temp. | 24-48 h | N/A | arkat-usa.org |

This table summarizes the conditions for the copper(II)-catalyzed oxidation of N-substituted isoindolinones.

In related work, copper-catalyzed intramolecular C-H sulfamidation of 2-benzyl-N-tosylbenzamides provides access to N-arylsulfonyl-1-arylisoindolinones. acs.org This process, where the sulfonamide acts as both a directing group and the functionalizing agent, underscores the versatility of copper catalysis in constructing the isoindolinone framework. acs.org

Nickel catalysis provides an efficient route to 3-substituted isoindolinones through the amidoalkylation of γ-hydroxy lactams. nih.govacs.orgnih.gov A system utilizing nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O) has been developed to react γ-hydroxy lactams with a variety of carbon and heteroatom nucleophiles. nih.govacs.org This method is characterized by its broad substrate scope, accommodating ketones, arenes, alcohols, thiols, and amines as nucleophiles, and proceeds in both intermolecular and intramolecular fashions to deliver products in moderate to good yields (up to 96%). nih.govacs.orgnih.gov

The reaction is typically conducted in 1,2-dichloroethane (B1671644) (DCE) at 100 °C in a sealed tube. nih.gov This strategy has proven to be scalable to the multigram level, highlighting its practical utility. nih.gov An alternative approach involves the nickel(0)-catalyzed cyclization of N-benzoylaminals, which proceeds in the presence of a stoichiometric Lewis acid to form a variety of substituted isoindolinones. figshare.com This reaction is thought to occur via an α-amidoalkylnickel(II) intermediate. figshare.com

| Catalyst | Nucleophile Type | Solvent | Temperature | Max. Yield | Ref |

| Ni(ClO₄)₂·6H₂O | Ketones, arenes, alcohols, thiols, amines | DCE | 100 °C | 96% | nih.govacs.orgnih.gov |

| Nickel(0) / Lewis Acid | N-Benzoylaminals (intramolecular) | N/A | N/A | N/A | figshare.com |

This table presents key features of nickel-catalyzed methodologies for synthesizing 3-substituted isoindolinones.

Heterogeneous catalysts, particularly acids supported on silica (B1680970), offer significant advantages in organic synthesis, including ease of handling, reusability, low toxicity, and enhanced selectivity. scispace.com While not directly applied to Isoindolin-5-ylmethanamine synthesis in the reviewed literature, their application in related reactions demonstrates their potential. For instance, various acids such as triflic acid (TfOH), sulfuric acid (H₂SO₄), perchloric acid (HClO₄), and polyphosphoric acid (PPA) immobilized on silica have been effectively used as catalysts in the reaction of isatin (B1672199) with indole to form terbenzo[b]pyrrol-2'(1'H)-one derivatives. scispace.comresearchgate.net

These solid-supported acid catalysts function by protonating a carbonyl group, thereby creating a more electrophilic center for subsequent nucleophilic attack. scispace.com The use of silica as a support provides high efficiency due to its large surface area and thermal stability. scispace.com Another example is the use of a silica-supported iron Lewis acid, which has been shown to catalyze the formation of epoxides, cyclopropanes, and aziridines. researchgate.net The adsorption of the catalyst onto the silica support can dramatically alter the selectivity of the reaction compared to its homogeneous counterpart. researchgate.net These examples suggest that silica-supported acid catalysis is a promising green chemistry approach for the synthesis of complex heterocyclic structures analogous to isoindolines.

| Catalyst | Reaction Type | Key Advantage | Ref |

| TfOH/SiO₂, HClO₄/SiO₂, H₂SO₄/SiO₂, PPA/SiO₂ | Condensation of isatin and indole | Eco-friendly, reusable, high yield | scispace.comresearchgate.net |

| [(η-C5H5)Fe(CO)2(THF)][BF4] on Silica | Cyclopropanation, Aziridination | Recoverable, reusable, altered selectivity | researchgate.net |

This table illustrates the application of silica-supported acid catalysts in related heterocyclic synthesis.

Asymmetric Synthesis of Chiral Isoindoline and Isoindolinone Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

When a chemical reaction produces a 50:50 mixture of two enantiomers, this is known as a racemic mixture. pharmaguideline.comunizin.org The separation of these enantiomers is a process called resolution. libretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, their separation is challenging. libretexts.org A common strategy involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.orgorgosolver.com Diastereomers have different physical properties and can be separated by conventional techniques such as crystallization or chromatography. libretexts.orgorgosolver.com

For example, a racemic acid can be resolved by reacting it with a chiral base (e.g., brucine, strychnine) to form diastereomeric salts. pharmaguideline.com After separation, the pure enantiomers of the acid can be regenerated. pharmaguideline.com Conversely, a racemic base can be resolved using a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org

Another powerful strategy is the use of chiral auxiliaries. tcichemicals.com A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. tcichemicals.com This method avoids the theoretical 50% loss inherent in classical resolution, and if the undesired enantiomer from a resolution can be racemized, its recovery rate can be improved. tcichemicals.com

The development of chiral metal catalyst systems has revolutionized asymmetric synthesis, enabling the production of chiral isoindolines and isoindolinones with high enantioselectivity. rsc.org A variety of metals, including palladium, copper, and rhodium, have been successfully employed with chiral ligands. rsc.org

A notable example is the palladium-catalyzed asymmetric intramolecular allylic C-H amination of o-allylbenzylamine. chinesechemsoc.org This reaction, utilizing a chiral phosphoramidite (B1245037) ligand, produces a range of chiral isoindolines in good yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org The phosphine (B1218219) ligand is believed to increase the electrophilicity of the π-allylpalladium intermediate, facilitating the key C-N bond formation. chinesechemsoc.org

The enantioselectivity of these catalytic systems can often be tuned by modifying various reaction parameters. nih.gov Factors such as the choice of metal salt, the structure of the chiral ligand, the presence of additives, the solvent, and the reaction temperature can all influence the stereochemical outcome, sometimes even leading to a complete reversal of enantioselectivity from a single chiral source. nih.gov Furthermore, chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or those incorporating a urea (B33335) group, have been developed for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates, achieving high yields and enantioselectivities (up to 95% ee) without needing recrystallization. rsc.org

| Metal/Catalyst Type | Chiral Ligand/Catalyst | Reaction Type | Max. Enantiomeric Excess (ee) | Ref |

| Palladium(dba)₂ | Chiral phosphoramidite | Intramolecular allylic C-H amination | 98% | chinesechemsoc.org |

| Chiral bifunctional organocatalyst | Cinchona-derived urea | Aldol-cyclization-rearrangement | 95% | rsc.org |

| Mg(II), Cu(I), Cu(II), Rh(III), Pd(II) | Various chiral ligands | Aza-Wacker cyclization, hydrogenation, etc. | Good to Excellent | rsc.org |

This table highlights selected chiral metal catalyst systems and organocatalysts for the enantioselective synthesis of isoindoline and isoindolinone derivatives.

Organocatalytic and Chiral Phase Transfer Catalysis for Isoindolinone Frameworks

The development of asymmetric catalytic methods for constructing the isoindolinone core represents a significant area of research, driven by the prevalence of this scaffold in biologically active molecules. nih.govproquest.com Among the most effective modern strategies are organocatalysis and chiral phase transfer catalysis (PTC), which offer pathways to enantioenriched isoindolinones, often avoiding the use of metal catalysts. nih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-substituted isoindolinones. nih.gov A notable strategy involves a tandem aldol-cyclization-rearrangement reaction between 2-formylarylnitriles (such as 2-cyanobenzaldehyde) and malonates. rsc.orgrsc.org In this process, chiral bifunctional organocatalysts are particularly effective. For instance, catalysts that integrate a tertiary amine with a urea or thiourea (B124793) group have been successfully employed. rsc.orgrsc.org

Research has demonstrated that chiral tertiary-amine catalysts featuring a urea group can produce 3-substituted isoindolinones in high yields and excellent enantioselectivities. rsc.org One study directly compared these urea-based catalysts with chiral bifunctional phase-transfer catalysts for the same transformation, finding that the former provided significantly better results, achieving up to 95% enantiomeric excess (ee) compared to 46% ee with the PTC catalyst. rsc.org Bifunctional thiourea-cinchona catalysts have also proven effective, yielding the target compounds in high yields with good enantioselectivity. rsc.org In some cases, the enantiomeric excess of the product can be further enhanced to over 99% through a process of reverse crystallization. rsc.orgrsc.org

Performance of Chiral Bifunctional Organocatalysts in Isoindolinone Synthesis rsc.org

This table summarizes the efficacy of different chiral organocatalysts in the tandem reaction between 2-formylbenzonitrile and diethyl malonate.

| Catalyst Type | Catalyst Structure | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Chiral Tertiary-Amine Urea | Urea-based Cinchona Alkaloid Derivative | 87 | 95 |

| Chiral Bifunctional Phase-Transfer Catalyst | Ammonium (B1175870) Salt-based Cinchona Alkaloid Derivative | 77 | 46 |

Chiral Phase Transfer Catalysis (PTC)

Chiral phase transfer catalysis provides a robust and convenient method for the asymmetric synthesis of 3,3-disubstituted isoindolinones, which contain a challenging quaternary stereocenter. mdpi.com This technique typically employs chiral ammonium salts derived from cinchona alkaloids or other chiral backbones, such as trans-1,2-cyclohexanediamine, to facilitate reactions under basic, biphasic conditions. mdpi.comnih.govuantwerpen.be

One key application of chiral PTC is in the enantioselective Michael addition of 3-substituted isoindolinones to various Michael acceptors. mdpi.com Readily available chiral ammonium salts from cinchona alkaloids have been shown to effectively catalyze this reaction, yielding valuable asymmetric 3,3-disubstituted isoindolinones in high yields and with moderate to good enantioselectivity. mdpi.com

Another powerful PTC approach is the asymmetric cascade reaction of substrates like 2-acetylbenzonitrile (B2691112) with dimethylmalonate (B8719724). nih.govuantwerpen.be In this reaction, bifunctional ammonium salts derived from trans-1,2-cyclohexanediamine act as the chiral phase transfer catalyst in the presence of an inorganic base. nih.gov The process involves the deprotonation of the malonate and a subsequent intramolecular aza-Michael reaction, where the chiral catalyst controls the stereochemical outcome. nih.gov This methodology has been successful in producing the target isoindolinone in high yield, and the enantiopurity can be significantly increased to as high as 96% ee through subsequent heterochiral crystallization. nih.govuantwerpen.be

Optimization of Chiral Phase Transfer Catalysis for Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate Synthesis nih.gov

This table details the results from the asymmetric cascade reaction of 2-acetylbenzonitrile with dimethylmalonate using catalyst IV (a bifunctional ammonium salt from (R,R)-1,2-diaminocyclohexane) under various conditions.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| 1 | K₃PO₄ | Toluene | 25 | 91 | 45 |

| 2 | Cs₂CO₃ | Toluene | 25 | 95 | 50 |

| 3 | Cs₂CO₃ | CH₂Cl₂ | 25 | 85 | 48 |

| 4 | Cs₂CO₃ | Toluene | 0 | 95 | 60 |

| 5 | Cs₂CO₃ | Toluene | -20 | 92 | 65 |

Chemical Reactivity and Derivatization Strategies of Isoindolin 5 Ylmethanamine

Functional Group Interconversions and Amination Reactions at the Isoindolinylmethanamine Moiety

The primary amino group and the secondary amine within the isoindoline (B1297411) ring are key sites for derivatization. Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.meimperial.ac.uk For Isoindolin-5-ylmethanamine, the aminomethyl group (-CH₂NH₂) is a primary target for such modifications.

The synthesis of this compound itself often proceeds from isoindoline-5-carbonitrile (B1319994) via reduction. Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for converting the nitrile to the primary amine. fiveable.me Once formed, this primary amine can undergo a variety of reactions:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. This is a common strategy to explore structure-activity relationships by introducing diverse substituents.

Alkylation/Reductive Amination: The primary amine can be mono- or di-alkylated using alkyl halides. Alternatively, reductive amination with aldehydes or ketones provides a controlled method for introducing a wide range of alkyl groups.

Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively.

The secondary amine of the isoindoline ring can also be functionalized, typically after protection of the more reactive primary amine. N-arylation or N-alkylation can be achieved under various conditions, further expanding the chemical space accessible from this scaffold.

Direct amination reactions to form related structures often employ transition-metal-free conditions. For instance, an iodine-mediated direct sp³ C-H amination has been established for synthesizing α-amino ketones from ketones and secondary amines, showcasing a method that could be conceptually adapted for functionalizing positions alpha to the isoindoline nitrogen under specific circumstances. nih.gov

Regioselective and Stereoselective Transformations on the Isoindoline Ring System

Achieving regioselectivity and stereoselectivity is crucial for synthesizing specific, biologically active isomers. For the isoindoline ring, transformations can be directed to specific positions on the aromatic portion (C4, C6, C7) or can create stereocenters on the saturated five-membered ring.

Regioselectivity: The substitution pattern of the isoindoline ring dictates the regioselectivity of further reactions, such as electrophilic aromatic substitution. The existing aminomethyl group at the C5 position will influence the position of incoming electrophiles. Furthermore, modern C-H activation/annulation reactions, often catalyzed by palladium or rhodium, provide powerful tools for regioselective functionalization. mdpi.com For instance, palladium-catalyzed C-H activation of N-methoxy benzamides with allenoic acid esters has been shown to produce 3,4-substituted hydroisoquinolones with high regioselectivity, a strategy conceptually applicable to isoindoline precursors. mdpi.com Similarly, methods developed for the regioselective reduction of quinolines and isoquinolines, which proceed via a diradical intermediate, offer a pathway to selectively access partially saturated heterocyclic systems. nih.gov

Stereoselectivity: The synthesis of enantiomerically pure isoindoline derivatives is of high interest.

Asymmetric Synthesis: Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. For example, the asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved with good diastereoselectivity using a chiral cyclohexanol (B46403) auxiliary. researchgate.net

Catalytic Asymmetric Reactions: Metal-catalyzed reactions using chiral ligands can create stereocenters with high enantioselectivity. A diastereoselective cyclization of chiral sulfinamides catalyzed by a combination of palladium and a Brønsted acid produces chiral isoindolines in high yields and diastereoselectivities. organic-chemistry.org

Substrate-Controlled Reactions: An unexpected stereoselective synthesis of 2H-isoindolin-1,3-ylidenes from 2-(formylphenyl)acrylates and phenacylazide demonstrates how substrate control under metal-free conditions can lead to highly functionalized isoindoline derivatives with excellent stereocontrol. rsc.org

The following table summarizes selected stereoselective approaches applicable to isoindoline synthesis.

| Reaction Type | Key Reagents/Catalyst | Product Type | Selectivity |

| Asymmetric Cyclization | Chiral Auxiliary (e.g., TCC) | 3,3-disubstituted isoindolinones | Good diastereoselectivity researchgate.net |

| Diastereoselective Cyclization | Pd-catalyst, Brønsted Acid | Chiral Isoindolines | High diastereoselectivity organic-chemistry.org |

| Tandem Reaction | Piperidine | (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines | High stereoselectivity rsc.org |

Formation of Conjugated and Fused Polycyclic Systems from Isoindolinyl Precursors

The isoindoline and isoindolinone frameworks are excellent starting points for the construction of more complex polycyclic systems, which are prevalent in natural products and medicinal agents. beilstein-journals.orgnih.govnih.gov

The synthesis of molecules containing two or more linked heterocyclic units is a prominent strategy in drug discovery. Isoindolinone cores can be condensed with various amines to create such structures. For example, the reaction of pseudoacid chlorides derived from bis(benzoyl)phthalic acids with diamines has been shown to produce high molecular weight poly(hydroxyindolinone)s. nih.gov A similar approach with bifunctional amines can lead to linked bis-isoindolinone systems. Furthermore, isoindolinone derivatives are key intermediates in the synthesis of novel bis-heterocyclic compounds with potential anticancer efficacy. nih.gov An efficient one-pot method for synthesizing novel isoindolinone derivatives using chlorosulfonyl isocyanate (CSI) and various alcohols demonstrates the versatility of the isoindolinone core in building diverse structures under mild, metal-free conditions. nih.gov

A variety of synthetic methodologies have been developed to expand the chemical diversity of isoindoline-based compounds by forming fused polycyclic systems.

Tandem Reactions: A powerful strategy involves sequential reactions where multiple bonds are formed in a single operation. A tandem sequence of Sonogashira coupling, propargyl–allenyl isomerization, [4+2] cycloaddition, and aromatization provides a facile route to a variety of polycyclic isoindoline derivatives from simple starting materials. acs.orgsigmaaldrich.com

Cycloaddition Reactions: Zn(II)-catalyzed divergent [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been developed to synthesize different types of polycyclic fused indoline (B122111) scaffolds, a strategy that can be conceptually extended to isoindoline precursors. nih.gov

Skeletal Remodeling: An innovative approach involves the transformation of chalcone-based pyridinium (B92312) salts into polycyclic isoindolines through a dearomative ring-opening/ring-closing sequence, driven by the instability of in situ generated intermediates. rsc.org

α-C–H/N–H Annulation: Unstable cyclic imines, generated in situ from alicyclic amines, can react with ortho-lithiated aryl species to provide polycyclic isoindolines in a single step, simplifying access to these complex structures. nih.gov

These methods provide robust platforms for generating libraries of complex molecules built upon the isoindoline core, significantly broadening the accessible chemical space for drug discovery programs.

Cross-Coupling Reactions for Isoindolinyl Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. youtube.comyonedalabs.com These reactions are indispensable for the functionalization of heterocyclic scaffolds like isoindoline.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with a halide or triflate, is particularly well-suited for modifying the isoindoline core. libretexts.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination using a palladium catalyst. libretexts.org

A common strategy involves using a halogenated isoindoline, such as a 5-bromo- or 5-iodo-isoindoline derivative, as the electrophilic coupling partner. This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. proprogressio.hu For example, Pd(PPh₃)₄ is a commonly used catalyst with a weak aqueous base like NaHCO₃ or Na₂CO₃ to prevent decomposition of sensitive substrates. proprogressio.hu

The table below illustrates the versatility of the Suzuki-Miyaura reaction for functionalizing heterocyclic systems, which is directly applicable to halo-isoindolines.

| Electrophile (Example) | Nucleophile (Boronic Acid) | Catalyst / Base | Product | Yield | Reference |

| 6-Chloro-2-aryl-thiazolo[5,4-c]isoquinoline | 4-Acetylphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | Mono-, di-, and tri-substituted products | Variable | researchgate.net |

| 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh₃)₄ / NaHCO₃ | 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | Good | proprogressio.hu |

| 5-Bromo-7-azaindole | 1-Ethynyl-4-methylbenzene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | 5-(p-Tolylethynyl)-7-azaindole | N/A | acs.org |

This methodology allows for the late-stage functionalization of the isoindoline core, enabling the rapid synthesis of diverse analogues for biological screening. The tolerance of the Suzuki-Miyaura reaction to a wide range of functional groups makes it an invaluable tool in the derivatization of this compound and related structures. researchgate.net

Stille-Type Coupling Reactions in Isoindoline Chemistry

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide. wikipedia.orguwindsor.ca This reaction is of significant importance in synthetic organic chemistry for creating complex molecular architectures and is widely used in the synthesis of natural products and pharmaceuticals. uwindsor.calibretexts.org The reaction's tolerance of a wide variety of functional groups makes it particularly suitable for the derivatization of heterocyclic scaffolds like isoindoline. uwindsor.ca

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The process begins with the oxidative addition of an organic halide to a palladium(0) catalyst, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organostannane reagent is transferred to the palladium complex, displacing the halide. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

In the context of this compound, the Stille coupling would typically be employed on a precursor, such as a 5-halo-isoindoline derivative (e.g., 5-bromo- or 5-iodo-isoindoline), to introduce various substituents onto the benzene (B151609) ring of the isoindoline core. The aminomethyl group is often introduced or deprotected in a later synthetic step. This strategy allows for the synthesis of a diverse library of 5-substituted isoindoline derivatives.

The general scheme for a Stille-type coupling on an isoindoline core is as follows:

Scheme 1: General Stille-Type Coupling on a 5-Halo-isoindoline Precursor

A variety of palladium catalysts and ligands can be used to facilitate the Stille reaction. The choice of catalyst, ligand, solvent, and additives can significantly influence the reaction's efficiency and yield. harvard.edu

Table 1: Representative Conditions for Stille-Type Coupling Reactions

| Catalyst | Ligand | Solvent | Additive | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Toluene | - | 110 |

| Pd₂(dba)₃ | P(o-tol)₃ | DMF | CuI | 80 |

| Pd(OAc)₂ | SPhos | Dioxane | CsF | 100 |

This table presents generalized conditions for Stille couplings on aryl halides. Specific conditions for isoindoline substrates may vary.

Research in palladium-catalyzed couplings continues to evolve, with a focus on developing more active catalysts that can be used at lower loadings (ppm levels) and under milder, more sustainable conditions, such as in aqueous micellar solutions. youtube.com

Oxidative and Reductive Transformations within the Isoindoline Skeleton

The isoindoline skeleton and its substituents can undergo a variety of oxidative and reductive transformations, allowing for further functionalization and structural modification.

Oxidative Transformations

A primary oxidative transformation of the isoindoline ring is its conversion to the corresponding isoindolinone. beilstein-journals.org This oxidation typically targets the C1 position of the isoindoline ring. Various oxidizing agents can accomplish this transformation. A general method involves the oxidation of isoindolines using reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. chim.it

Scheme 2: Oxidation of an Isoindoline to an Isoindolinone

When applying such oxidative reactions to this compound, the primary amine of the methanamine group is also susceptible to oxidation. This could lead to the formation of imines, oximes, or other oxidation products, potentially competing with the desired oxidation of the isoindoline ring. Therefore, protection of the aminomethyl group (for instance, as an amide or carbamate) would likely be necessary before performing oxidative transformations on the heterocyclic core.

Reductive Transformations

Reductive transformations are crucial for the synthesis of this compound itself, typically from a more stable precursor such as isoindoline-5-carbonitrile. The reduction of the nitrile group to a primary amine is a common and efficient synthetic step.

The synthesis of this compound can be achieved by the reduction of isoindoline-5-carbonitrile. chemshuttle.com This precursor contains the complete isoindoline core, and the nitrile group at the 5-position can be selectively reduced to the aminomethyl group.

Scheme 3: Reduction of Isoindoline-5-carbonitrile to this compound

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, reactivity, and reaction conditions.

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Solvent | Key Features |

|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | THF, Diethyl ether | Powerful, non-selective reducing agent. |

| Borane (BH₃·THF or B₂H₆) | THF | Milder than LiAlH₄, good for substrates with other reducible functional groups. |

| Catalytic Hydrogenation (H₂) | Methanol, Ethanol | Uses catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂). Often requires pressure. |

Another relevant reductive process is reductive amination, which can be used to synthesize various substituted amines and N-substituted isoindolinones. rsc.org For instance, a catalytic system of aluminum trichloride (B1173362) (AlCl₃) and polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be effective for the chemoselective reductive amination of carbonyl compounds. rsc.org

Computational Chemistry and Theoretical Investigations of Isoindolin 5 Ylmethanamine Electronic and Structural Properties

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic behavior of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are the primary orbitals involved in chemical reactions.

For Isoindolin-5-ylmethanamine, a computational analysis would typically reveal the energy levels and spatial distribution of its HOMO and LUMO. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While specific calculated values for this compound are not available, studies on related isoindoline (B1297411) derivatives often show that the HOMO is distributed over the aromatic ring and the nitrogen atom of the isoindoline core, while the LUMO is typically delocalized over the fused ring system. The precise distribution for this compound would be influenced by the methanamine substituent at the 5-position.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and not based on published results for this specific molecule.)

| Parameter | Expected Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting ability |

From the HOMO and LUMO energy levels, two other key electronic properties can be derived according to Koopmans' theorem. The ionization potential (IP), the energy required to remove an electron, can be approximated from the energy of the HOMO (IP ≈ -EHOMO). The electron affinity (EA), the energy released when an electron is added, can be approximated from the energy of the LUMO (EA ≈ -ELUMO). researchgate.net These values are crucial for predicting the behavior of this compound in redox reactions and its interaction with other molecules and surfaces. researchgate.net

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the geometry, electronic structure, and energy of molecules. researchgate.netnih.govnih.gov It would be the method of choice for exploring the reaction mechanisms involving this compound.

By performing DFT calculations, it is possible to map the potential energy surface for a given reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting energy profile provides a detailed, step-by-step view of the reaction pathway, indicating whether the reaction is thermodynamically favorable and identifying any stable intermediates.

A critical aspect of reaction mechanism studies is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For this compound, this analysis could predict its reactivity in various chemical transformations, such as N-alkylation or acylation reactions at the methanamine group or the isoindoline nitrogen.

Table 2: Illustrative DFT Calculation Parameters for Reaction Analysis (Note: This table represents typical parameters for such a study, not specific results.)

| Parameter | Typical Value/Description | Purpose |

|---|---|---|

| Functional | B3LYP, M06-2X, etc. | Approximates the exchange-correlation energy |

| Basis Set | 6-311++G(d,p), def2-TZVP, etc. | Describes the atomic orbitals |

| Activation Energy (Ea) | Calculated in kcal/mol or kJ/mol | Determines reaction kinetics |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its biological activity and physical properties. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion, revealing how the molecule behaves in a simulated environment (e.g., in a solvent or interacting with a biological target).

For this compound, the primary points of flexibility would be the rotation around the C-C and C-N bonds of the methanamine side chain. MD simulations could illustrate the range of conformations accessible at a given temperature and the interactions with solvent molecules. Such studies are particularly important in drug design, where the molecule's conformation upon binding to a receptor is crucial.

Advanced Spectroscopic Characterization Methodologies for Isoindolin 5 Ylmethanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Isoindolin-5-ylmethanamine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For a complete structural assignment, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. researchgate.net

Proton (¹H) NMR spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the isoindoline (B1297411) ring, and the protons of the aminomethyl substituent.

For the parent analogue, Isoindoline , the aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm. The four methylene protons of the heterocyclic ring are chemically equivalent and produce a single sharp signal around 4.1-4.3 ppm. nih.govuq.edu.au

For This compound , the introduction of the aminomethyl group at the 5-position breaks the symmetry of the aromatic ring, leading to a more complex splitting pattern for the aromatic protons.

Aromatic Protons (Ar-H): Three distinct signals would be expected in the aromatic region (typically δ 7.0–7.5 ppm). The proton at position 4 and the proton at position 6 would likely appear as doublets, while the proton at position 7 would be a singlet or a narrowly split doublet.

Isoindoline Methylene Protons (C1-H₂ and C3-H₂): The two sets of methylene protons on the isoindoline ring are expected to be chemically equivalent, appearing as a singlet around δ 4.2-4.4 ppm.

Aminomethyl Protons (-CH₂-NH₂): The methylene protons of the substituent would give a singlet around δ 3.8-4.0 ppm. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Amine Proton (N-H): The proton on the nitrogen of the isoindoline ring would also present as a broad singlet.

| Proton Assignment | Predicted δ (ppm) for this compound | Experimental δ (ppm) for Isoindoline nih.gov | Multiplicity |

|---|---|---|---|

| Ar-H (Aromatic) | ~ 7.0 - 7.5 | ~ 7.2 | m |

| C1-H₂, C3-H₂ (Isoindoline) | ~ 4.2 - 4.4 | ~ 4.15 | s |

| -CH₂- (Methanamine) | ~ 3.8 - 4.0 | N/A | s |

| -NH₂ (Methanamine) | Variable (broad) | N/A | br s |

| N-H (Isoindoline) | Variable (broad) | Variable (broad) | br s |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. researchgate.net

For the parent analogue, Isoindoline , the spectrum shows a signal for the equivalent methylene carbons (C1 and C3) around δ 53-54 ppm and signals for the aromatic carbons between δ 120-145 ppm. nih.gov

In This compound , the carbon signals would be more numerous due to the lower symmetry.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120–150 ppm). The carbon atom bearing the aminomethyl group (C5) and the quaternary carbons (C3a, C7a) would have characteristic shifts.

Isoindoline Methylene Carbons (C1, C3): These would likely appear as a single peak around δ 53-55 ppm.

Aminomethyl Carbon (-CH₂-): The carbon of the aminomethyl group is expected in the range of δ 45-50 ppm.

| Carbon Assignment | Predicted δ (ppm) for this compound | Experimental δ (ppm) for Isoindoline nih.gov | Experimental δ (ppm) for N-(2-methoxybenzyl)aniline (analogue for Ar-CH₂) rsc.org |

|---|---|---|---|

| Aromatic C (Quaternary) | ~ 135 - 145 | ~ 142.5 | N/A |

| Aromatic CH | ~ 120 - 130 | ~ 122.3, 126.8 | N/A |

| C1, C3 (Isoindoline) | ~ 53 - 55 | ~ 53.5 | N/A |

| -CH₂- (Methanamine) | ~ 45 - 50 | N/A | 43.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). chemicalbook.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. nih.gov This is essential for assigning the signals of the protonated carbons, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). chemicalbook.com This is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons. For example, HMBC would show correlations from the aminomethyl protons to the aromatic C5, C4, and C6 carbons, confirming the substitution site. It would also connect the isoindoline methylene protons to the quaternary carbons C3a and C7a.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular "fingerprint". chemicalbook.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). youtube.com The FT-IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: The secondary amine of the isoindoline ring and the primary amine of the aminomethyl group will show stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), while secondary amines show one.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine (-NH₂) typically appears in the range of 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: These vibrations for both aromatic and aliphatic amines are found in the 1000-1350 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Primary & Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 2960 | -CH₂- |

| N-H Bend (Scissoring) | 1590 - 1650 | Primary Amine |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic Ring |

| C-N Stretch | 1000 - 1350 | Amine |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar bonds and symmetric vibrations. aliyuncs.com

For this compound, Raman spectroscopy would be especially useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene (B151609) ring, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum.

C-C Backbone Stretching: The carbon-carbon stretching vibrations of the isoindoline skeleton would be readily observable.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy, typically to four or five decimal places. researchgate.net This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound (C₉H₁₂N₂), the exact mass of its protonated form [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm its identity.

Table 1: Theoretical Exact Mass of Protonated this compound

| Formula | Species | Theoretical Exact Mass (m/z) |

|---|

The ability of HRMS to provide unambiguous elemental compositions is crucial in synthetic chemistry and metabolite identification to confirm the structure of newly synthesized compounds or to identify unknown substances in complex mixtures. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermolabile, and high molecular weight compounds. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes a powerful tool for structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.net

The fragmentation of protonated this compound in an ESI-MS/MS experiment would be expected to yield characteristic product ions that provide structural information. Based on the fragmentation of related indole (B1671886) and isoindoline structures, key fragmentation pathways could include: ub.edunih.gov

Loss of ammonia (B1221849) (NH₃): Cleavage of the aminomethyl group could lead to the loss of a neutral ammonia molecule.

Loss of the methanamine radical (•CH₂NH₂): Homolytic cleavage could result in the loss of the aminomethyl radical.

Ring opening and subsequent fragmentations: The isoindoline ring system could undergo cleavage, leading to a variety of smaller fragment ions.

Table 2: Plausible ESI-MS/MS Fragmentations of Protonated this compound ([M+H]⁺ = m/z 149.1)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 149.1 | 132.1 | NH₃ | [C₉H₁₀N]⁺ |

| 149.1 | 118.1 | CH₃N | [C₈H₈N]⁺ |

The precise fragmentation pattern would provide a structural fingerprint for this compound, enabling its identification and differentiation from isomers.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and properties of a molecule by probing the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of a molecule is characteristic of its chromophores.

For this compound, the chromophore is the isoindoline ring system, which is a derivative of benzene. The UV-Vis spectrum is expected to show absorption bands characteristic of the π → π* transitions of the aromatic ring. The substitution on the benzene ring will influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. While a specific spectrum for this compound is not available, the spectrum of the related compound indole shows characteristic absorption peaks. nist.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λ_max (nm) | Description |

|---|---|---|

| π → π* | ~260 - 280 | Aromatic B-band (benzenoid) |

Solvent polarity can also influence the UV-Vis spectrum. In polar solvents, a slight shift in the absorption maxima (solvatochromism) may be observed due to interactions between the solvent and the molecule's ground and excited states.

Fluorescence Spectroscopy Investigations

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Vis light are fluorescent. The ability of a molecule to fluoresce depends on its structure and the efficiency of non-radiative decay processes.

The isoindoline moiety, being a derivative of indole, is expected to exhibit fluorescence. Indole and its derivatives are well-known for their fluorescent properties. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift) relative to the absorption maximum.

Fluorescence investigations of this compound would involve:

Determining the excitation and emission maxima: Identifying the wavelengths of maximum absorption and emission.

Measuring the quantum yield: Quantifying the efficiency of the fluorescence process.

Studying environmental effects: Investigating the influence of solvent polarity, pH, and the presence of quenchers on the fluorescence properties.

Table 4: Hypothetical Fluorescence Properties of this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Excitation λ_max (nm) | ~280 | Corresponds to the lowest energy absorption band. |

| Emission λ_max (nm) | ~340-360 | Characterizes the emitted fluorescence. |

Fluorescence spectroscopy can be a powerful tool for quantitative analysis and for studying interactions with other molecules, as the fluorescence signal is highly sensitive to the local environment of the fluorophore.

X-ray Diffraction (XRD) for Solid-State Crystalline Structure and Conformation

X-ray Diffraction (XRD) stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique is indispensable for elucidating the precise molecular structure, conformational preferences, and intermolecular interactions of crystalline compounds such as this compound and its analogues. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed electron density map and, from it, a model of the crystal lattice that reveals bond lengths, bond angles, and torsional angles with high precision.

The application of XRD to isoindoline derivatives provides critical insights into their solid-state conformation. The five-membered isoindoline ring can adopt various conformations, such as an envelope or twisted shape, and the orientation of substituents on the ring system is fixed in the crystalline form. These conformational details, dictated by the molecule's inherent electronic and steric properties, as well as by the forces of crystal packing, are fundamental to understanding its physical properties and potential biological interactions.

While specific crystallographic data for this compound is not publicly available, extensive research on its analogues provides a clear framework for the utility of XRD in this chemical class. Studies on various isoindoline derivatives have successfully determined their crystal structures, offering valuable information on how modifications to the core structure influence solid-state packing and molecular geometry.

For instance, the analysis of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives revealed a monoclinic crystal system with a P21/n space group for all studied compounds. tandfonline.com This indicates a consistent packing motif despite variations in the aryl substituent. The planarity and orientation of the isoindoline moiety relative to other parts of the molecule are key parameters determined in such studies.

Similarly, detailed XRD analysis of other complex isoindoline structures has provided key geometric parameters. In one study of a bicyclic isoindoline derivative, crucial bond lengths such as C-N bonds within the isoindoline core were measured to be approximately 1.409 Å and 1.402 Å. researchgate.net The distance between nitrogen atoms and the torsion angles describing the puckering of the ring were also precisely determined, showcasing the level of detail achievable with XRD. researchgate.net

The following tables present crystallographic data obtained from published studies on isoindoline analogues, illustrating the type of information generated from XRD analysis.

Table 1: Crystallographic Data for an Isoindoline Analogue

| Parameter | Value |

| Compound Name | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione |

| Empirical Formula | C₁₀₈H₆₀Br₄N₄O₂₉S₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z | 1 |

| Data sourced from a study on a spirooxindole derivative containing an indoline (B122111) moiety, structurally related to isoindoline. researchgate.net |

Table 2: Selected Bond Lengths and Torsion Angles for an Isoindoline Derivative

| Parameter | Value (Å or °) |

| C(1)−N(1) Bond Length (Å) | 1.409 |

| C(9)−N(2) Bond Length (Å) | 1.402 |

| N(1)···N(2) Distance (Å) | 2.829 |

| ∠C(2)−C(3)−C(7)−C(8) Torsion Angle (°) | 8.0 |

| ∠C(1)−C(10)−C(9) Angle (°) | 126.4 |

| Data from the XRD molecular structure of isoindoline 9. researchgate.net |

These data tables exemplify the precise structural information afforded by XRD. The unit cell parameters define the size and shape of the repeating unit in the crystal, while specific bond lengths, angles, and torsion angles provide a definitive conformational picture of the molecule in the solid state. This information is crucial for computational modeling, understanding structure-activity relationships, and for the quality control of crystalline materials.

Non Clinical Applications of Isoindoline Scaffolds in Advanced Chemical Technologies and Materials Science

Role in Metal-Organic Frameworks (MOFs) and Supramolecular Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.govmdpi.com The tunable nature of MOFs allows for the rational design of materials with specific properties for applications in gas storage, separation, and catalysis. nih.gov Isoindoline (B1297411) derivatives can serve as the organic linkers in these frameworks. The defined geometry and potential for functionalization of the isoindoline scaffold allow for the creation of MOFs with specific pore sizes and chemical environments. For instance, photoresponsive organic ligands, which can be based on isoindoline structures, can be integrated into MOFs to create advanced functional materials that respond to light. nih.gov

In supramolecular chemistry, which involves the study of chemical systems composed of a discrete number of molecules, isoindoline scaffolds contribute to the formation of ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. youtube.com These interactions are crucial for the self-assembly of complex architectures. The ability of isoindoline derivatives to form such ordered assemblies is fundamental to the development of "smart" materials that can respond to external stimuli.

Development of Ligands and Chelating Agents Derived from Isoindoline Structures

The nitrogen atom within the isoindoline ring system, along with potential substituent groups, makes isoindoline derivatives excellent candidates for ligands in coordination chemistry. rsc.org These ligands can form stable complexes with a variety of transition metals. The modular nature of isoindoline-based ligands allows for fine-tuning of their electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes. rsc.org

Furthermore, isoindoline derivatives have been investigated as chelating agents, which are molecules that can form multiple bonds to a single metal ion. nih.govslideshare.net This property is valuable in applications such as metal ion sequestration and sensing. For example, new chelating agents based on the isoindolinone structure have been synthesized and studied for their ability to bind metal ions like Cu(II), Fe(III), and Al(III). researchgate.net

Below is a table summarizing some isoindoline-based ligands and their applications:

| Ligand Type | Metal Ions Chelated | Potential Applications |

| β-diketonate-isoindolinone | Cu(II), Fe(III), Al(III) | Metal sequestration, potential pharmacological uses researchgate.net |

| Bidentate Isoindoline-based ligands | Transition metals | Catalysis, material science rsc.org |

Applications in Optics and Electronics, including Luminescent Materials

Isoindoline derivatives have found applications in the field of optics and electronics due to their unique photophysical properties. mdpi.com Certain isoindolinone compounds are utilized as fluorescent probes and synthetic dyes. rsc.org Luminescent materials, or phosphors, are substances that emit light when excited by an external energy source. mdpi.comherlig.eu Isoindoline-based structures can be incorporated into molecules that exhibit luminescence, making them suitable for use in devices like LEDs and as security inks. youtube.com

The development of transparent photoluminescent materials is a key area of research. youtube.com By dissolving luminescent isoindoline-based complexes in polymers or solvents, it is possible to create materials that are colorless under ambient light but emit a specific color when exposed to ultraviolet light. youtube.com This characteristic is highly desirable for applications in anti-counterfeiting and advanced display technologies.

Catalytic Systems Utilizing Isoindoline-Based Frameworks

The structural rigidity and ability to coordinate with metal centers make isoindoline scaffolds valuable in the design of catalytic systems. Isoindoline-based ligands can be used to create transition metal catalysts for a variety of organic transformations. rsc.orgresearchgate.net These catalysts can offer advantages in terms of stability and selectivity.

For instance, Lewis acid catalyzed reactions have been developed for the synthesis of isoindolinones themselves, showcasing the role of catalysis in producing these important structures. nih.gov Moreover, rhodium complexes featuring indolinate-based bidentate ligands have been studied as model catalysts for carbonylation reactions. mdpi.com The use of isoindoline frameworks within MOFs can also lead to novel catalytic systems where the porous structure of the MOF provides site isolation for the catalytic centers, preventing deactivation pathways that can occur in homogeneous catalysis. nih.govrsc.org

Integration of Isoindoline Derivatives in Polymeric Structures and Material Fabrication

The incorporation of isoindoline derivatives into polymeric structures can impart unique properties to the resulting materials. The rigid isoindoline core can enhance the thermal stability and mechanical strength of polymers. Furthermore, functionalized isoindolines can be used as monomers or cross-linking agents in polymerization reactions.

The synthesis of novel isoindoline derivatives is an active area of research, with processes being developed for their efficient preparation. google.com These synthetic advancements facilitate the integration of isoindoline units into larger molecular assemblies and materials. The development of polysaccharide derivatives with isonitrile functional groups, for example, allows for the covalent attachment of various ligands, a technique that could be adapted for isoindoline-containing molecules. nih.gov

Utility as Chemical Probes in Biological Systems (Non-Clinical Context)

In a non-clinical context, isoindoline derivatives serve as valuable chemical probes for studying biological systems. Their fluorescent properties are particularly useful for bioimaging applications. rsc.org For instance, certain isoindole derivatives are formed in derivatization reactions to make non-fluorescent molecules detectable in techniques like high-performance liquid chromatography with fluorescence detection (HPLC-FLD). mdpi.com This is crucial for the analysis of various compounds in complex matrices.

Isoindolinone-containing cyclic peptides have been synthesized and studied for their interaction with proteins. nih.gov These molecules can be used as probes to investigate protein-protein interactions. For example, considering that the isoindolinone fragment is present in some inhibitors of the MDM2 protein, cyclic peptides containing this fragment have been developed to study the p53-MDM2 interaction, which is a key pathway in cell cycle regulation. nih.gov The ability to attach moieties for proteolysis targeting to such probes further expands their utility in basic research. acs.org

Future Research Directions and Emerging Paradigms in Isoindolin 5 Ylmethanamine Chemistry

Exploration of Unconventional Synthetic Pathways for Enhanced Atom Economy and Sustainability

The development of synthetic routes that are both efficient and environmentally benign is a paramount goal in modern chemistry. For isoindoline (B1297411) derivatives, research is shifting away from classical multi-step procedures towards more streamlined and sustainable approaches. A key focus is on one-pot reactions that proceed under mild, metal-free conditions, which significantly reduces waste and energy consumption. nih.gov